molecular formula C18H16ClNO3 B6240769 1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1H-indole-2-carboxylic acid CAS No. 2375271-39-7

1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1H-indole-2-carboxylic acid

Cat. No. B6240769
CAS RN: 2375271-39-7
M. Wt: 329.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Chlorophenoxy)ethyl]-3-methyl-1H-indole-2-carboxylic acid, abbreviated as 1CPMICA, is a drug that has been studied for its potential medical applications. It is a synthetic compound that was first developed in the 1960s and is primarily used in laboratory experiments. It is an indole carboxylic acid, which is a type of organic compound that is formed when an indole ring is attached to a carboxyl group. 1CPMICA has been studied for its potential therapeutic applications, including its ability to modulate the activity of certain enzymes, hormones, and receptors.

Mechanism of Action

The mechanism of action of 1CPMICA has not been fully elucidated, however, it is thought to act by modulating the activity of certain enzymes and receptors. In particular, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, it has been found to have an effect on the binding of certain hormones, such as estradiol and progesterone, to their respective receptors.
Biochemical and Physiological Effects
1CPMICA has been found to have a number of biochemical and physiological effects. In particular, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, it has been found to have an effect on the binding of certain hormones, such as estradiol and progesterone, to their respective receptors. Furthermore, it has been found to have an effect on the activity of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

1CPMICA has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of biological activities. Additionally, it is relatively stable and has a low toxicity profile. However, there are some limitations to its use in laboratory experiments. In particular, it has a relatively short half-life, which can make it difficult to maintain a consistent concentration in experiments. Additionally, it has been found to have a relatively low solubility in water, which can limit its use in certain types of experiments.

Future Directions

1CPMICA has a number of potential future applications. In particular, further research is needed to determine its potential therapeutic applications, including its ability to modulate the activity of certain enzymes, hormones, and receptors. Additionally, further research is needed to determine its potential use as a diagnostic tool, as well as its potential use in the treatment of certain diseases, such as cancer and inflammatory diseases. Additionally, further research is needed to determine its potential use in the development of new drugs and therapies. Finally, further research is needed to better understand its biochemical and physiological effects, as well as its potential toxicological effects.

Synthesis Methods

1CPMICA can be synthesized via a number of methods, including the reaction of 2-chlorophenol with ethyl formate in the presence of sodium ethoxide. This reaction yields a mixture of 1CPMICA and 2-chlorophenoxyacetic acid, which can be separated by column chromatography. Other synthetic methods for 1CPMICA include the reaction of 2-chlorophenol with dimethylformamide, or the reaction of 2-chlorophenol with ethyl acetoacetate in the presence of sodium ethoxide.

Scientific Research Applications

1CPMICA has been studied for its potential therapeutic applications. It has been found to have a number of biological activities, including the modulation of enzyme activity and receptor binding. In particular, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, 1CPMICA has been found to have an effect on the binding of certain hormones, such as estradiol and progesterone, to their respective receptors.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1H-indole-2-carboxylic acid' involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 3-methylindole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.", "Starting Materials": [ "2-chlorophenol", "ethylene oxide", "3-methylindole-2-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Step 1: React 2-chlorophenol with ethylene oxide in the presence of a base such as potassium hydroxide to form 2-(2-chlorophenoxy)ethanol.", "Step 2: React 2-(2-chlorophenoxy)ethanol with 3-methylindole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product, 1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1H-indole-2-carboxylic acid." ] }

CAS RN

2375271-39-7

Product Name

1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1H-indole-2-carboxylic acid

Molecular Formula

C18H16ClNO3

Molecular Weight

329.8

Purity

95

Origin of Product

United States

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